molecular formula C17H22ClN3O4 B14645933 N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide CAS No. 53941-81-4

N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide

Cat. No.: B14645933
CAS No.: 53941-81-4
M. Wt: 367.8 g/mol
InChI Key: KLQICQYPQIRCHA-KBPBESRZSA-N
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Description

N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide is a synthetic compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The benzyloxycarbonyl group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide typically involves the protection of the amine group using benzyl chloroformate. The reaction is carried out in the presence of a mild base at room temperature . The general reaction scheme is as follows:

    Protection of the amine group: The amine group is reacted with benzyl chloroformate in the presence of a mild base to form the benzyloxycarbonyl-protected amine.

    Coupling with 3-chloro-L-alanine: The protected amine is then coupled with 3-chloro-L-alanine using standard peptide coupling reagents.

    Formation of the final product: The final step involves the coupling of the intermediate with N-methyl-L-proline to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors helps to streamline the process and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide undergoes several types of chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.

    Substitution: The chloro group in the 3-chloro-L-alanyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives, and substituted analogs.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide has several scientific research applications:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide involves the protection of amine groups during chemical synthesis. The benzyloxycarbonyl group reduces the nucleophilicity of the amine, preventing unwanted side reactions. This allows for selective reactions at other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide is unique due to its specific combination of functional groups, which allows for selective reactions and protection during synthesis. Its chloro group and prolinamide moiety provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

53941-81-4

Molecular Formula

C17H22ClN3O4

Molecular Weight

367.8 g/mol

IUPAC Name

benzyl N-[(2R)-3-chloro-1-[(2S)-2-(methylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C17H22ClN3O4/c1-19-15(22)14-8-5-9-21(14)16(23)13(10-18)20-17(24)25-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,19,22)(H,20,24)/t13-,14-/m0/s1

InChI Key

KLQICQYPQIRCHA-KBPBESRZSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC(=O)C1CCCN1C(=O)C(CCl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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